4-Bromo-3-chloropyridine
Overview
Description
4-Bromo-3-chloropyridine is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry and organic synthesis due to their potential as building blocks for various chemical reactions and drug discovery research. The presence of bromine and chlorine substituents on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate for further functionalization.
Synthesis Analysis
The synthesis of halogenated pyridines, including 4-bromo-3-chloropyridine, can be achieved through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with high selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a key intermediate for further cross-coupling reactions . Another method includes the solid-phase synthesis from a 2-chloro-5-bromopyridine scaffold, which allows for efficient and selective reactions with organometallic reagents, providing access to a library of pyridine-based derivatives .
Molecular Structure Analysis
The molecular structure of 4-bromo-3-chloropyridine-related compounds has been extensively studied using single-crystal X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined, revealing a triclinic space group and providing insights into bond lengths and angles . Additionally, DFT studies have been used to optimize geometries and investigate frontier orbital energies, which are crucial for understanding the electronic properties of these molecules .
Chemical Reactions Analysis
Halogenated pyridines, such as 4-bromo-3-chloropyridine, are key precursors in nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of bromo(methylthio)pyridines via a regiocontrolled SNAr reaction with sodium methanethiolate has been reported, leading to the formation of various thienopyridines . Moreover, the reactivity of halogenated pyridines in carbon-carbon coupling reactions has been demonstrated, which is essential for the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure and substituents. Quantum mechanical calculations, such as those performed for 4-bromo-2,3,5,6-tetrafluoropyridine, provide valuable information on thermodynamic properties, vibrational spectra, and molecular stability . The presence of strong hydrogen bonding, as observed in related bromo-derivatives, can also affect the vibrational characteristics and stability of the compounds . Additionally, the halogen-rich nature of these compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, makes them suitable intermediates for the synthesis of highly substituted pyridines .
Scientific Research Applications
Selective Amination and Catalysis
4-Bromo-3-chloropyridine is used in selective amination processes. For example, a study by Ji et al. (2003) found that amination of halopyridines, like 5-bromo-2-chloropyridine, can be effectively catalyzed using a palladium-Xantphos complex, yielding high chemoselectivity in the amination process (Ji, Li, & Bunnelle, 2003).
Halogen-Lithium Exchange and Ortholithiation
Gribble and Saulnier (1993) explored the regioselective ortho-lithiation of various halopyridines, including 3-chloropyridines, to produce ortho-disubstituted pyridines (Gribble & Saulnier, 1993). This process is crucial for creating specific pyridine derivatives with desired properties.
Silyl-Mediated Halogen Exchange
Schlosser and Cottet (2002) demonstrated the potential of silyl-mediated halogen/halogen displacement in pyridines. Their study included the conversion of 2-chloropyridine into 2-bromopyridine, indicating the versatility of halopyridines in halogen exchange reactions (Schlosser & Cottet, 2002).
Suzuki Cross-Coupling Reactions
Nazeer et al. (2020) reported on the Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 4-bromo-3-chloropyridine. This study highlights the utility of bromo-chloropyridines in facilitating cross-coupling reactions for synthesizing various derivatives (Nazeer et al., 2020).
Microwave-Assisted Amination
Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, showcasing an efficient technique for modifying pyridine derivatives (Kim et al., 2010).
Cobalt(II) and Nickel(II) Complexes
Billing and Underhill (1968) discussed the formation of complexes with cobalt(II) and nickel(II) halides using halogenopyridines, including 3-bromo- and 4-chloropyridine. This research highlights the potential of halopyridines in forming metal complexes (Billing & Underhill, 1968).
Structural and Magnetic Properties
Dubois et al. (2019) investigated the crystal structures and magnetic behaviors of copper(II) chloride and bromide complexes with 2-chloro-3-bromopyridine, revealing insights into the physical properties of these complexes (Dubois et al., 2019).
Antifungal and Antibacterial Agents
Narayana et al. (2007) synthesized novel derivatives of 2-chloropyridin-4-yl compounds, including 4-bromoacetyl-2-chloropyridine, with significant antifungal and antibacterial activities (Narayana et al., 2007).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous. It can cause acute oral toxicity, skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
4-bromo-3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVUKYIBWZKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376580 | |
Record name | 4-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloropyridine | |
CAS RN |
73583-41-2 | |
Record name | 4-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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